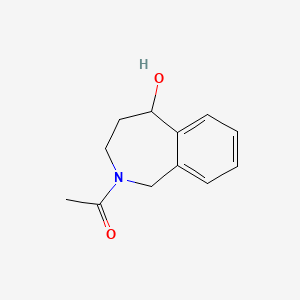
1-(5-羟基-2,3,4,5-四氢-1H-2-苯并氮杂卓-2-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.
BenchChem offers high-quality 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
毒蕈碱受体拮抗作用
1-(5-羟基-2,3,4,5-四氢-1H-2-苯并氮杂卓-2-基)乙酮已被研究为潜在的毒蕈碱受体拮抗剂。这些受体在神经传递中发挥至关重要的作用,并与各种生理过程相关。具体而言,该化合物已被筛选用于其对豚鼠回肠M3受体的活性。 高达7.2的log10 KB值表明其对这些受体的亲和力,并且对豚鼠左心房的M2受体具有选择性 .
多巴胺受体串扰
除了其毒蕈碱受体活性外,1-(5-羟基-2,3,4,5-四氢-1H-2-苯并氮杂卓-2-基)乙酮已在多巴胺受体信号通路中被探索。研究人员发现它充当D1受体拮抗剂,并且还抑制G蛋白偶联内向整流钾(GIRK)通道。 这一发现突出了其在神经生物学和神经精神药理学中的潜在意义 .
作用机制
Target of Action
The primary target of 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is the muscarinic (M3) receptors . These receptors are a type of muscarinic acetylcholine receptor that play a crucial role in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.
Mode of Action
This compound acts as a selective antagonist of the M3 receptors . Antagonists are substances that inhibit the function of the receptors they bind to. In this case, the compound binds to the M3 receptors, preventing them from being activated by their natural ligand, acetylcholine. This results in a decrease in the physiological responses mediated by these receptors.
Biochemical Pathways
The antagonism of M3 receptors by this compound affects the cholinergic pathway . The cholinergic pathway is involved in numerous physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By inhibiting the activation of M3 receptors, this compound can modulate these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of physiological processes mediated by M3 receptors. By acting as a selective antagonist, this compound can decrease the activation of these receptors, thereby modulating associated physiological responses .
生化分析
Biochemical Properties
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been identified as a potential selective antagonist of muscarinic (M3) receptors . This suggests that it interacts with these receptors, which are proteins, and can influence biochemical reactions involving these proteins .
Cellular Effects
The compound’s antagonistic action on muscarinic (M3) receptors suggests that it can influence various types of cells and cellular processes . For instance, it may impact cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one likely involves binding interactions with the muscarinic (M3) receptors . This binding could lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
属性
IUPAC Name |
1-(5-hydroxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5,12,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPBWBQLUPNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2462507.png)
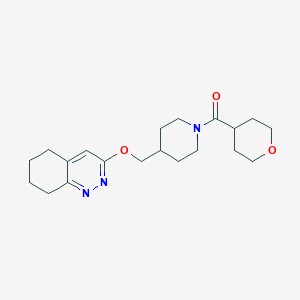

![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2462510.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)

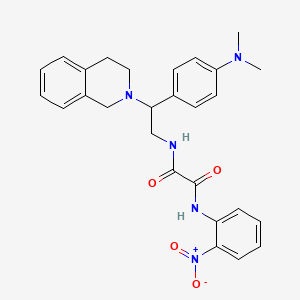
![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)

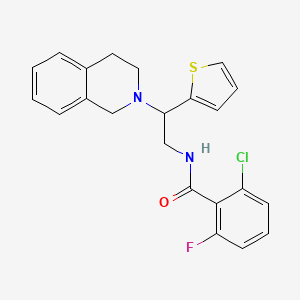
![7-Fluoro-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2462525.png)
![1,3,3-trimethyl-2-[(1E)-3-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]prop-1-en-1-yl]-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2462526.png)
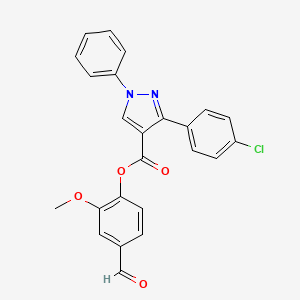
![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)
